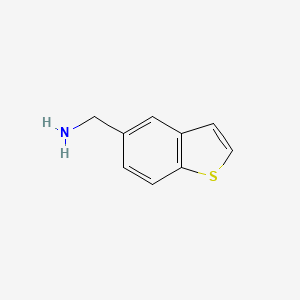

1-Benzothiophen-5-ylmethylamine

Description

Properties

IUPAC Name |

1-benzothiophen-5-ylmethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NS/c10-6-7-1-2-9-8(5-7)3-4-11-9/h1-5H,6,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUXRGPGYJFNJAG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CS2)C=C1CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70383675 | |

| Record name | 1-Benzothiophen-5-ylmethylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70383675 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56540-52-4 | |

| Record name | 1-Benzothiophen-5-ylmethylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70383675 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Mechanism and Conditions

- Condensation : The aldehyde reacts with methylamine in methanol under acidic catalysis (e.g., acetic acid) to form an imine intermediate.

- Reduction : Sodium cyanoborohydride (NaBH₃CN) selectively reduces the imine to the primary amine at 50°C for 12 hours.

Typical Protocol :

Optimization Insights

- Stoichiometry : Excess methylamine (1.2 eq) improves imine formation efficiency.

- Temperature : Reactions at 50°C minimize side products like over-reduction or dimerization.

- Purification : Flash chromatography (ethyl acetate/hexane, 1:3) achieves >95% purity.

Nucleophilic Substitution

Nucleophilic substitution leverages halogenated benzothiophene precursors to introduce the amine group. This method is advantageous for scalability but requires activated substrates.

Halogenated Precursor Synthesis

5-Bromo-1-benzothiophene is prepared via electrophilic bromination using bromine (Br₂) in dichloromethane at 0°C. The bromine atom at the 5-position is highly reactive toward nucleophilic attack.

Limitations

- Requires palladium catalysts, increasing costs.

- Competing side reactions (e.g., dehalogenation) reduce efficiency.

Cross-Coupling Reactions

Transition metal-catalyzed cross-coupling reactions enable precise C–N bond formation. The Suzuki-Miyaura and Buchwald-Hartwig protocols are most relevant.

Suzuki-Miyaura Coupling

This method couples a boronic ester with a halogenated benzothiophene precursor.

Example Protocol :

Buchwald-Hartwig Amination

Direct amination of 5-bromo-1-benzothiophene using a palladium catalyst:

- Catalyst System : Pd₂(dba)₃ (3 mol%) and DavePhos (6 mol%)

- Amine Source : Methylamine hydrochloride (2.0 eq)

- Solvent : tert-Butanol, 100°C, 24 hours

- Yield : 58–63%

Comparative Analysis of Methods

The table below evaluates the three primary synthesis routes based on yield, cost, and scalability:

Chemical Reactions Analysis

1-Benzothiophen-5-ylmethylamine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agents and conditions used.

Reduction: Reduction reactions can convert the compound into different amine derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzothiophene ring or the methylamine group.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various electrophiles and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Pharmacological Applications

1-Benzothiophen-5-ylmethylamine and its derivatives exhibit a range of pharmacological activities, making them candidates for various therapeutic uses.

Cardiovascular Therapeutics

Research indicates that compounds similar to this compound can act as phosphodiesterase inhibitors. These inhibitors are crucial in treating cardiovascular diseases, particularly heart failure and erectile dysfunction. The mechanism involves increasing levels of cyclic guanosine monophosphate (cGMP), which promotes vasodilation and improves blood flow .

Anticancer Activity

Recent studies have highlighted the anticancer potential of benzothiophene derivatives, including this compound. These compounds have shown inhibitory effects on various kinases associated with cancer progression, such as Dyrk1A and Clk1. The structural modifications in these compounds enhance their affinity for these targets, suggesting a multi-target approach in cancer therapy .

Antimicrobial Properties

Benzothiophene derivatives are also noted for their antimicrobial activity against both Gram-positive and Gram-negative bacteria. Compounds derived from this compound have been evaluated for their effectiveness against strains like Staphylococcus aureus and Escherichia coli, showing promising results in inhibiting bacterial growth .

Enzyme Inhibition Studies

The compound has been investigated for its potential to inhibit specific enzymes involved in metabolic processes. For instance, studies have demonstrated that this compound acts as an inhibitor of cytochrome P450 enzymes, which play a crucial role in drug metabolism. This property could be leveraged to modulate drug interactions and enhance therapeutic efficacy .

Neuroprotective Effects

There is emerging evidence that benzothiophene derivatives may possess neuroprotective properties. These compounds have been studied for their ability to mitigate neuronal damage and inflammation, potentially offering therapeutic avenues for neurodegenerative diseases .

Table 1: Summary of Biological Activities of this compound Derivatives

Mechanism of Action

The mechanism of action of 1-Benzothiophen-5-ylmethylamine involves its interaction with various molecular targets and pathways. The compound’s effects are mediated through its ability to undergo chemical reactions that modify its structure and function. Specific molecular targets and pathways are still under investigation, but its reactivity suggests potential interactions with enzymes and receptors involved in biological processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in the Benzothiophene and Benzofuran Families

The following table compares key structural and physicochemical properties of 1-Benzothiophen-5-ylmethylamine with its closest analogs:

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Core Structure | Functional Group |

|---|---|---|---|---|---|

| This compound | Not provided | C₉H₉NS | 163.24 | Benzothiophene | Methylamine |

| 1-Benzofuran-5-ylmethylamine | 37798-08-6 | C₉H₉NO | 147.17 | Benzofuran | Methylamine |

| 1-Benzothiophene-5-Carbonitrile | 2060-63-1 | C₉H₅NS | 159.21 | Benzothiophene | Carbonitrile |

| 1-Benzothiophene-5-carboxylic acid | 2060-64-2 | C₉H₆NO₂S | 192.21 | Benzothiophene | Carboxylic acid |

Key Observations :

- Core Heteroatom Influence: Replacing benzofuran’s oxygen with sulfur in benzothiophene increases molecular weight (163.24 vs.

- Functional Group Impact: The methylamine group enhances basicity and solubility compared to the carbonitrile (polar but non-ionizable) and carboxylic acid (acidic, ionizable) derivatives.

Comparison with Heterocyclic Amines in Patents and Specialty Chemicals

Oxadiazole Derivatives

Compounds like 1-(3-Benzyl-1,2,4-oxadiazol-5-yl)methanamine () highlight the role of bioisosteric replacements. Oxadiazoles are often used as ester or amide surrogates due to their metabolic stability . Unlike this compound, oxadiazole-based amines may exhibit altered electronic profiles, affecting receptor binding.

Benzimidazole-Triazole Hybrids ()

Patented compounds such as {1-Methyl-5-[2-(5-trifluoromethyl-2H-[1,2,4]triazol-3-yl)-pyridin-4-yloxy]-1H-benzoimidazol-2-yl}-amine derivatives demonstrate the integration of multiple heterocycles for targeted bioactivity. While these are more complex, the benzothiophene scaffold in this compound could serve as a simpler pharmacophore for analogous applications, such as kinase inhibition or antimicrobial activity .

Biological Activity

1-Benzothiophen-5-ylmethylamine is a compound of significant interest in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications in drug discovery, supported by relevant data tables and case studies.

This compound is characterized by its unique structure, which includes a benzothiophene moiety. This structure contributes to its chemical reactivity and biological interactions. The compound's molecular formula is C10H11NS, and it has a molecular weight of 177.27 g/mol.

Biological Activities

This compound has been studied for various biological activities:

1. Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against a range of pathogens. Its effectiveness as an antimicrobial agent is attributed to its ability to disrupt microbial cell membranes and inhibit metabolic processes within the cells.

2. Antioxidant Activity

The compound has shown promising antioxidant properties, which are crucial for protecting cells from oxidative stress. Studies demonstrate that it can scavenge free radicals, thereby reducing cellular damage.

3. Cytochrome P450 Inhibition

this compound has been identified as an inhibitor of cytochrome P450 enzymes, particularly CYP2A6. In vitro studies have reported an IC50 value of 42 µM in pigs, indicating significant inhibition potency . This interaction suggests potential implications in drug metabolism and toxicity.

The mechanism of action for this compound involves several pathways:

- Enzyme Interaction : The compound interacts with various enzymes, particularly those involved in drug metabolism (e.g., cytochrome P450). This interaction can lead to altered pharmacokinetics of co-administered drugs .

- Cell Membrane Disruption : Its antimicrobial activity is likely due to the disruption of bacterial cell membranes, leading to cell lysis and death.

Case Studies

Several studies have highlighted the biological effects of this compound:

- Antimicrobial Study : A study evaluated the antimicrobial efficacy of various benzothiophene derivatives, including this compound. Results indicated that this compound had a minimum inhibitory concentration (MIC) against Staphylococcus aureus at concentrations lower than those required for other derivatives.

- CYP Inhibition Study : A detailed investigation into the inhibition of CYP enzymes showed that this compound significantly inhibited CYP2A6 activity in vitro, suggesting its potential role in modifying drug metabolism .

Data Table

The following table summarizes key findings related to the biological activities and mechanisms of action of this compound:

Q & A

Q. What are the recommended laboratory-scale synthesis methods for 1-Benzothiophen-5-ylmethylamine?

Methodological Answer: this compound can be synthesized via nucleophilic substitution or reductive amination. For example, a boronate precursor (e.g., 2-(1-Benzothiophen-5-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane) can undergo Suzuki–Miyaura cross-coupling with amine-containing reagents . Reaction optimization may involve solvent selection (e.g., DMF as a dimethylamine source, as noted in thioamide synthesis ), temperature control (e.g., reflux conditions), and catalysts (e.g., palladium complexes). Purification typically involves column chromatography or recrystallization, with characterization via NMR (¹H/¹³C) and mass spectrometry (MS) .

Q. How should researchers handle and store this compound to ensure safety and stability?

Methodological Answer:

- Handling: Use PPE (gloves, lab coat, goggles) and work in a fume hood to avoid inhalation or skin contact. Avoid ignition sources due to potential electrostatic discharge .

- Storage: Store in airtight containers under refrigeration (2–8°C) in a dry, inert atmosphere (e.g., nitrogen). Monitor for decomposition using TLC or HPLC .

Q. What spectroscopic techniques are essential for structural confirmation of this compound?

Methodological Answer:

- ¹H/¹³C NMR: Identify aromatic protons (6.8–8.0 ppm for benzothiophene) and methylamine groups (2.5–3.5 ppm).

- Mass Spectrometry (MS): Confirm molecular ion peaks (e.g., [M+H]⁺ for C₉H₉NS, expected m/z 163.06).

- IR Spectroscopy: Detect N–H stretches (~3300 cm⁻¹) and C–S bonds (~600–700 cm⁻¹) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound derivatives?

Methodological Answer:

- Replicate Studies: Ensure identical experimental conditions (e.g., solvent purity, temperature).

- Control Experiments: Compare against known inhibitors/probes (e.g., benzenesulfonamide derivatives ).

- Statistical Analysis: Use ANOVA or t-tests to assess significance of IC₅₀/EC₅₀ variations. Cross-validate with orthogonal assays (e.g., SPR vs. fluorescence) .

Q. What computational methods predict the reactivity of this compound in cross-coupling reactions?

Methodological Answer:

- Density Functional Theory (DFT): Calculate frontier molecular orbitals (HOMO/LUMO) to assess nucleophilicity/electrophilicity.

- Molecular Dynamics (MD): Simulate solvent effects on reaction pathways (e.g., DMF vs. THF).

- Docking Studies: Model interactions with catalytic sites (e.g., palladium in Suzuki reactions) .

Q. What strategies optimize multi-step synthesis yields of this compound derivatives?

Methodological Answer:

- Step Monitoring: Use HPLC or GC-MS to track intermediate formation (e.g., boronate ester intermediates ).

- Catalyst Screening: Test Pd(PPh₃)₄ vs. PdCl₂(dppf) for cross-coupling efficiency.

- Solvent Optimization: Compare polar aprotic solvents (DMF, DMSO) for amine stability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.